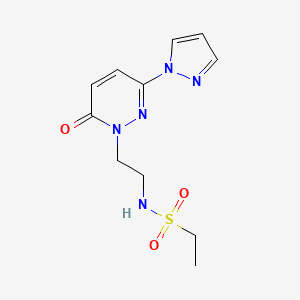

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3S/c1-2-20(18,19)13-7-9-16-11(17)5-4-10(14-16)15-8-3-6-12-15/h3-6,8,13H,2,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRMPFYKXVZYAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCN1C(=O)C=CC(=N1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

Construction of the Pyridazine Ring: The pyridazine ring can be formed via condensation reactions involving hydrazine derivatives.

Linking the Rings: The pyrazole and pyridazine rings are then linked through an ethyl chain.

Sulfonamide Formation: Finally, the ethanesulfonamide group is introduced through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Research indicates that derivatives of pyrazole and pyridazine compounds exhibit diverse biological activities, including:

Anticancer Activity

Studies have shown that compounds similar to N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide possess significant anticancer properties. For instance:

- Inhibition of Cancer Cell Lines : Compounds have been reported to inhibit specific cancer cell lines resistant to conventional therapies by targeting cyclin-dependent kinases, crucial for cell cycle regulation .

Anti-inflammatory Properties

The compound may also interact with enzymes involved in inflammatory pathways. Preliminary studies suggest its potential to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

Antimicrobial Effects

Research indicates that similar compounds exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infectious diseases.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the growth of breast cancer cells in vitro. The mechanism involved disruption of cell cycle progression through cyclin-dependent kinase inhibition.

Case Study 2: Anti-inflammatory Mechanism

In another study, researchers investigated the anti-inflammatory effects of the compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The pyrazole and pyridazine rings may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

- Core Structure: Pyridazine (non-oxidized) with a pyrazole at the 6-position and a phenylamino group at the 3-position.

- Key Differences: The absence of the pyridazinone ring (6-oxo group) reduces hydrogen-bonding capacity compared to the target compound. The phenylamino substituent may increase lipophilicity (higher logP) but reduce solubility in aqueous media.

- Research Context : This compound’s crystal structure has been resolved (Acta Crystallographica Section E), highlighting planar geometry and intermolecular interactions, which are critical for solid-state stability but less relevant to solution-phase activity .

Fluorinated Pyrazole Derivatives

Example 189: (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide

- Core Structure : Combines pyridine, indazole, and pyrazole moieties with fluorinated and sulfonamide groups.

- Key Differences: Difluoromethyl groups enhance metabolic stability and lipophilicity but may reduce aqueous solubility.

- Research Context : Fluorinated pyrazoles are common in kinase inhibitors, suggesting that the target compound’s pyrazole could be optimized for similar applications with strategic fluorination .

Sulfonamide-Containing Compounds

Ethanesulfonamide is a smaller and less sterically hindered sulfonamide compared to bulkier variants (e.g., toluenesulfonamide). Its incorporation in the target compound likely improves solubility and membrane permeability relative to aryl sulfonamides.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Research Findings and Implications

- Ethanesulfonamide improves solubility compared to phenyl or fluorinated analogs, balancing bioavailability and target engagement.

- Limitations :

Biological Activity

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a pyridazinone core and a pyrazole moiety , which are known for their diverse biological activities. The presence of these rings suggests potential interactions with various biological targets, making it a subject of interest in drug discovery and development.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

- Anticancer Properties : Studies have demonstrated that derivatives containing pyrazole and pyridazine frameworks can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition presents potential as anticancer agents against various cancer cell lines, including those resistant to conventional therapies.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, interaction studies suggest the following:

- Target Interaction : The compound likely interacts with specific receptors or enzymes involved in cellular pathways, influencing processes such as cell proliferation and apoptosis.

1. Anticancer Activity

A study focused on the anticancer activity of similar compounds demonstrated that they effectively inhibited the growth of several cancer cell lines. For instance, derivatives were shown to significantly reduce the viability of resistant cancer cells, highlighting their potential as therapeutic agents.

2. Antimicrobial Studies

Research into the antimicrobial properties of related compounds revealed that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also exhibit similar antimicrobial efficacy .

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits growth of cancer cell lines | |

| Mechanism | Likely interacts with CDKs and other cellular targets |

Q & A

Q. Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths, angles, and stereochemistry. For pyridazine derivatives, hydrogen bonding between the sulfonamide group and adjacent residues is critical for stability .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole protons at δ 7.8–8.2 ppm; sulfonamide NH at δ 3.1–3.5 ppm). IR identifies carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .

Basic: What in vitro assays are used to screen its biological activity?

Q. Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., kinases, proteases) using fluorescence-based substrates.

- Cellular assays : Glucose uptake modulation (hepatocytes) or cytotoxicity (MTT assay) at varying concentrations (10 μM–1 mM) .

- Data validation : Triplicate runs with positive controls (e.g., metformin for glucose uptake) to minimize variability .

Advanced: How can computational modeling predict its target interactions?

Q. Methodological Answer :

- Molecular docking (AutoDock/Vina) : Dock the compound into active sites (e.g., ATP-binding pockets) using PyMOL for visualization. Key interactions include hydrogen bonds between sulfonamide and catalytic lysine residues .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD/RMSF analyses validate binding modes .

- QSAR : Correlate substituent electronegativity (Hammett constants) with activity to guide optimization .

Advanced: How are structure-activity relationships (SAR) explored for this compound?

Q. Methodological Answer :

- Substituent variation : Modify pyrazole (e.g., 3-CF₃ vs. 3-CH₃) or sulfonamide chain length. For example, ethanesulfonamide shows better solubility than methanesulfonamide .

- Biological testing : Compare IC₅₀ across analogs to identify critical groups. Pyridazine C-6 oxo group is essential for kinase inhibition .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Q. Methodological Answer :

- Orthogonal assays : Validate docking results with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd).

- Crystallographic validation : Solve co-crystal structures to confirm predicted binding poses .

- Dose-response refinement : Test sub-micromolar concentrations to rule out off-target effects .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Q. Methodological Answer :

- Solvent optimization : Replace DMF with acetonitrile to reduce byproducts in nucleophilic substitutions .

- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki couplings to introduce aryl groups at pyridazine C-3 .

- Process analytics : Monitor intermediates via HPLC (C18 column, 254 nm) to ensure purity >95% before proceeding .

Advanced: How is metabolic stability assessed under physiological conditions?

Q. Methodological Answer :

- Microsomal incubation : Incubate with rat liver microsomes (RLM) and NADPH, then quantify parent compound via LC-MS/MS. Half-life (t₁/₂) >60 min indicates stability .

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities.

- Prodrug design : Mask sulfonamide as a tert-butyl carbamate to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.